1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol
Description
This compound is a β-amino alcohol derivative featuring a benzyl(isopropyl)amino group at position 1 and a naphthalen-1-yloxy group at position 3 of the propan-2-ol backbone. Structurally, it is closely related to the β-blocker propranolol (), which lacks the benzyl substituent on the amino group.
Properties
IUPAC Name |
1-[benzyl(propan-2-yl)amino]-3-naphthalen-1-yloxypropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2/c1-18(2)24(15-19-9-4-3-5-10-19)16-21(25)17-26-23-14-8-12-20-11-6-7-13-22(20)23/h3-14,18,21,25H,15-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJUYSHEKLLUFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)CC(COC2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol typically involves multiple stepsThe reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attacks .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Catalysts and high-pressure conditions might be employed to accelerate the reaction rates and ensure complete conversion of reactants .
Chemical Reactions Analysis
Types of Reactions: 1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Introduction to 1-[Benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol
The compound This compound is a complex organic molecule with potential applications in various scientific fields. However, specific information regarding its applications is limited in the available literature. This article aims to provide an overview of the compound's structure and potential areas where similar compounds are utilized, highlighting the need for further research.
Potential Applications
While specific applications for This compound are not documented, compounds with similar structures are often explored in:
Pharmaceutical Research
- Biological Activity : Compounds with naphthalene and benzyl groups are sometimes investigated for their biological activities, including potential anti-inflammatory or antimicrobial effects.
- Drug Design : The presence of an amino group and a hydroxyl group could make this compound a candidate for further modification to target specific biological pathways.
Material Science
- Organic Synthesis : The compound's structure suggests it could be used as an intermediate in organic synthesis, particularly in the development of new materials or polymers.
Environmental Applications
- Chemical Intermediates : Similar compounds might be used in environmental remediation processes or as intermediates in the synthesis of compounds with environmental applications.
Case Studies and Research Findings
Unfortunately, there are no specific case studies or detailed research findings available for This compound . However, related compounds have been studied for their potential in various fields:
- Antimicrobial Activity : Some naphthalene derivatives have shown promising antimicrobial properties against Gram-positive and Gram-negative bacteria .
- Biological Inhibition : Compounds with similar structures might be explored for their inhibitory effects on enzymes or receptors, similar to how ZM-39923 acts as a Janus kinase inhibitor .
Mechanism of Action
The mechanism of action of 1-[benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared below with key analogs based on amino group substituents, aryloxy moieties, molecular properties, and known biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Amino Group Variations: The benzyl(isopropyl)amino group in the target compound increases steric bulk and lipophilicity compared to propranolol’s isopropylamino group. This modification may enhance membrane penetration but could reduce β-receptor affinity due to steric hindrance . Dibenzylamino derivatives (e.g., Compound 6) exhibit even higher lipophilicity, correlating with prolonged half-lives in vivo .
Halogenated or electron-withdrawing substituents (e.g., trifluoromethyl) on phenoxy groups enhance metabolic stability but may reduce solubility .
Purity and Synthesis :
- Analogs like Compound 4 and 6 are synthesized via epoxide-amine reactions, achieving >95% purity through column chromatography . The target compound likely follows a similar synthetic pathway.
Research Findings and Implications
However, the benzyl(isopropyl)amino group may shift selectivity toward other adrenergic receptors or off-target effects . Compounds with trifluoromethylphenoxy groups (e.g., Compound 4) demonstrate AMPK activation, indicating divergent therapeutic pathways for structurally related molecules .
Physicochemical Properties: Increased lipophilicity (logP ~3.5 estimated for the target compound vs. 3.0 for propranolol) may improve blood-brain barrier penetration but could necessitate formulation adjustments for optimal bioavailability .
Analytical Characterization: Structural confirmation of similar compounds relies on NMR, IR, and LC-MS/MS (e.g., propranolol quantification in breath condensate ). These methods are applicable to the target compound’s characterization.
Biological Activity
1-[Benzyl(propan-2-yl)amino]-3-(naphthalen-1-yloxy)propan-2-ol, also known as (S)-1-(benzyl-isopropyl-amino)-3-(naphthalen-1-yloxy)propan-2-ol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Name : (S)-1-(benzyl-isopropyl-amino)-3-(naphthalen-1-yloxy)propan-2-ol
- CAS Number : 53729-51-4
- Molecular Formula : C23H27NO2
- Molecular Weight : 349.473 g/mol
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Osteogenic Activity : Compounds in the same class have been shown to stimulate bone morphogenetic protein (BMP) production and promote osteoblast differentiation, leading to enhanced bone formation. For instance, related analogs have demonstrated significant increases in nascent bone formation in vivo, indicating potential applications in bone regeneration therapies .
Biological Activities
The biological activities of this compound can be summarized as follows:
Osteogenic Differentiation
A study highlighted the osteogenic effects of a structurally similar compound that significantly increased BMP production and osteoblast differentiation in vitro. The compound was effective at doses of 1 mg/kg and 5 mg/kg in animal models, leading to a 2.16-fold and 3.12-fold increase in bone formation at fracture sites compared to controls .
Antimicrobial Effects
Another study focused on the antimicrobial properties of related compounds, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. These findings suggest that the biological activity of naphthalene derivatives may extend to therapeutic applications in treating infections .
Q & A
Q. How to validate analytical methods per pharmacopeial standards?
- Validation criteria :
- Specificity : No interference from impurities (per EP 6.0 guidelines).
- Linearity : R² >0.999 for HPLC calibration curves (1–100 µg/mL).
- Accuracy : 98–102% recovery in spiked samples .
Tables
Table 1 : Key Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 163–166°C | EP 6.0 |
| Solubility (HCl salt) | >50 mg/mL in water | PubChem |
| logP | 3.2 | Calculated (ChemAxon) |
Table 2 : Common Impurities and Retention Times (HPLC)
| Impurity | Retention Time (min) | Column |
|---|---|---|
| Parent Compound | 12.3 | C18, 40% ACN |
| Impurity A | 8.9 | C18, 40% ACN |
| Impurity B | 15.6 | C18, 40% ACN |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
